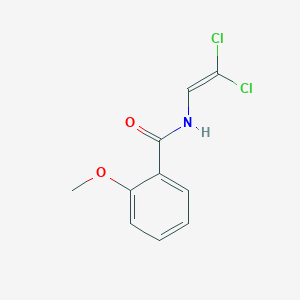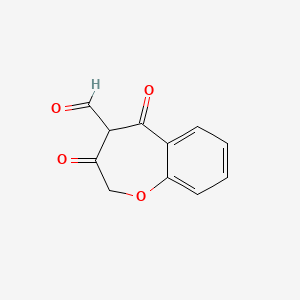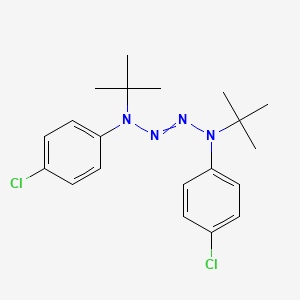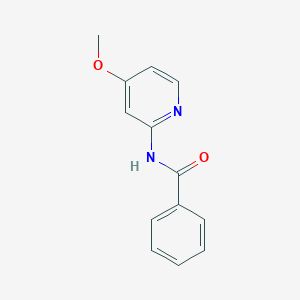![molecular formula C16H14N4O5 B14513879 N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) CAS No. 63317-79-3](/img/structure/B14513879.png)
N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) is a chemical compound with the molecular formula C16H14N4O5 It is known for its unique structure, which includes two nitrosoacetamide groups connected by an oxydi(4,1-phenylene) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) typically involves the reaction of 4,4’-oxydianiline with nitrosoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Nitrosoacetic Acid: Nitrosoacetic acid is prepared by the reaction of acetic acid with sodium nitrite in the presence of hydrochloric acid.
Reaction with 4,4’-Oxydianiline: The prepared nitrosoacetic acid is then reacted with 4,4’-oxydianiline in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization from an appropriate solvent to obtain pure N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide).
Industrial Production Methods
Industrial production of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide).
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) involves its interaction with molecular targets and pathways in biological systems. The nitroso groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions and form covalent bonds with nucleophiles makes it a versatile agent in biochemical processes.
Comparación Con Compuestos Similares
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) can be compared with other similar compounds, such as:
N,N’-[Oxydi(4,1-phenylene)]bis(4-nitrobenzamide): Similar structure but with nitro groups instead of nitroso groups.
N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide): Contains methyl groups instead of nitroso groups.
N,N’-[Oxydi(4,1-phenylene)]bis(4-aminobenzamide): Contains amino groups instead of nitroso groups.
Uniqueness
The uniqueness of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) lies in its nitroso groups, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63317-79-3 |
|---|---|
Fórmula molecular |
C16H14N4O5 |
Peso molecular |
342.31 g/mol |
Nombre IUPAC |
N-[4-[4-[acetyl(nitroso)amino]phenoxy]phenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C16H14N4O5/c1-11(21)19(17-23)13-3-7-15(8-4-13)25-16-9-5-14(6-10-16)20(18-24)12(2)22/h3-10H,1-2H3 |
Clave InChI |
IHZJZXMNNAXNMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C(=O)C)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-(2-pyridin-2-ylpyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14513809.png)




![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)


![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)

![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
